LogP Modulation via Oxadiazole Incorporation
The incorporation of the 1,2,4-oxadiazole ring significantly modulates lipophilicity compared to the simple pyridine precursor. 5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine has a computed LogP of 1.73 . In contrast, 5-(trifluoromethyl)pyridin-2-amine, which lacks the oxadiazole, has a reported LogP of 2.26 [1]. This represents a ΔLogP of -0.53.
| Evidence Dimension | Computed LogP (XLogP3) |
|---|---|
| Target Compound Data | 1.73 |
| Comparator Or Baseline | 5-(Trifluoromethyl)pyridin-2-amine (LogP = 2.26) |
| Quantified Difference | ΔLogP = -0.53 |
| Conditions | Computed values; target compound LogP from Leyan (XLogP3), comparator LogP from Chembase/Guidechem |
Why This Matters
A lower LogP indicates reduced lipophilicity, which can translate to better aqueous solubility and a more favorable ADME profile for lead optimization, as the unmodified pyridine scaffold may be too lipophilic for optimal drug-likeness.
- [1] Chembase. (n.d.). 5-(trifluoromethyl)pyridin-2-amine; LogP = 2.26380. View Source
